molecular formula C24H25N3O2S B2913851 N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide CAS No. 898452-71-6

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide

Cat. No.: B2913851
CAS No.: 898452-71-6
M. Wt: 419.54
InChI Key: ZEOLNLUWEIZPFI-UHFFFAOYSA-N
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Description

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide is a compound of significant interest due to its intricate structure and potential applications. This compound is characterized by the presence of a dihydroisoquinoline moiety, a thiophene ring, and an oxalamide linkage, which together impart unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide typically involves multi-step reactions, beginning with the preparation of the dihydroisoquinoline and thiophene intermediates. These intermediates are then linked through a series of condensation and coupling reactions, often employing reagents such as oxalyl chloride and catalysts to facilitate the formation of the oxalamide bond.

Industrial Production Methods

For large-scale production, the synthesis process is optimized to maximize yield and purity. Industrial methods may involve continuous flow chemistry, allowing for the efficient and consistent production of this compound. Reaction conditions such as temperature, pressure, and solvent choice are rigorously controlled to ensure the desired product's quality.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide can undergo various types of chemical reactions, including:

  • Oxidation: This reaction may occur at the dihydroisoquinoline or thiophene rings, leading to oxidized derivatives.

  • Reduction: Reductive conditions can modify the oxalamide linkage or other functional groups.

  • Substitution: Both electrophilic and nucleophilic substitution reactions are possible, particularly at the thiophene and aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The choice of solvent and reaction temperature can significantly influence the reaction outcome.

Major Products Formed

Major products from these reactions typically include modified versions of the parent compound, where specific functional groups have been altered while maintaining the overall molecular framework.

Scientific Research Applications

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide has diverse applications across several scientific fields:

  • Chemistry: Used as a building block in the synthesis of more complex molecules.

  • Biology: Investigated for its potential as a biochemical probe.

  • Medicine: Explored for therapeutic properties, including potential use in drug development.

  • Industry: Utilized in materials science for the development of novel polymers and coatings.

Mechanism of Action

The mechanism of action of N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide involves interaction with specific molecular targets, such as enzymes or receptors. The compound's structure allows it to fit into the active sites of these targets, modulating their activity. Pathways affected by this compound may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide stands out due to its unique combination of dihydroisoquinoline and thiophene moieties. Similar compounds include:

  • N1-(2-(dihydroisoquinolin-2(1H)-yl)-2-ethyl)-N2-(p-tolyl)oxalamide

  • N1-(2-(thiophen-2-yl)ethyl)-N2-(p-tolyl)oxalamide

  • N1-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-N2-(oxalamide)

The presence of both dihydroisoquinoline and thiophene rings in one molecule provides a distinct set of chemical and biological properties that are not observed in compounds containing only one of these moieties. This combination enhances the compound's versatility and potential for various applications.

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Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-N'-(4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O2S/c1-17-8-10-20(11-9-17)26-24(29)23(28)25-15-21(22-7-4-14-30-22)27-13-12-18-5-2-3-6-19(18)16-27/h2-11,14,21H,12-13,15-16H2,1H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEOLNLUWEIZPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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